molecular formula C14H12O2S B081921 2-Phenyl-2-(phenylthio)acetic acid CAS No. 10490-07-0

2-Phenyl-2-(phenylthio)acetic acid

Cat. No. B081921
CAS RN: 10490-07-0
M. Wt: 244.31 g/mol
InChI Key: UOCQATUFLPHRNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phenyl-2-(phenylthio)acetic acid involves efficient procedures, as demonstrated by Martinez et al. (2013), who developed large-scale processes for converting labeled methanol and bromoacetic acid into 2-(phenylthio)acetic acid derivatives (Martinez et al., 2013).

Molecular Structure Analysis

The molecular structure of 2-Phenyl-2-(phenylthio)acetic acid and its complexes has been extensively studied. For instance, Mak et al. (1984) analyzed the crystal structures of (phenylthio)acetic acid and its zinc(II) and cadmium(II) complexes (Mak et al., 1984).

Chemical Reactions and Properties

The chemical reactions involving 2-Phenyl-2-(phenylthio)acetic acid are diverse. Xu et al. (2010) presented a method for synthesizing 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformation, which highlights the compound's reactivity and versatility (Xu et al., 2010).

Physical Properties Analysis

Detailed studies on the physical properties of 2-Phenyl-2-(phenylthio)acetic acid are less common in the literature. However, the aforementioned studies on its molecular structure provide some insights into its physical characteristics.

Chemical Properties Analysis

The chemical properties of 2-Phenyl-2-(phenylthio)acetic acid, such as acidity and reactivity, have been explored in various studies. Pettit et al. (1968) reported on the acid dissociation constants of substituted (phenylthio)acetic acids, providing valuable information on its chemical behavior (Pettit et al., 1968).

Scientific Research Applications

  • Synthesis of Various Substituted 2(5H)-Furanones : 2-Phenyl-2-(phenylthio)acetic acid is used in the synthesis of a variety of substituted α-phenylthio-γ-butyrolactones, leading to the production of different types of substituted 2(5H)-furanones (Iwai et al., 1977).

  • Large-Scale Preparation of Labeled Compounds : The compound is utilized in large-scale procedures to convert labeled methanol and bromoacetic acid into various labeled acetic acids. These derivatives serve as versatile and stable labeling precursors in chemical synthesis (Martinez et al., 2013).

  • Study of Cytotoxic Compounds : It is involved in the formation of certain cytotoxic compounds, indicating its potential use in the study of cancer treatments and toxicology (Behzadi & Owen, 1974).

  • Investigating Acid Dissociation Constants : The preparation and study of acid dissociation constants of substituted (phenylthio)acetic acids provide insights into the electronic effects of substituents in phenyl rings, important for understanding chemical reactivity (Pettit et al., 1968).

  • Phenylacetic Acid in Human Blood : This compound, as a metabolite of 2-phenyl ethylamine, plays a role as a neuromodulator, with implications in the study of affective disorders like depression and schizophrenia (Mangani et al., 2004).

  • Anti-Inflammatory Activity : Substituted (2-phenoxyphenyl)acetic acids, related to 2-Phenyl-2-(phenylthio)acetic acid, have been synthesized and studied for their anti-inflammatory activity, showing potential in medicinal applications (Atkinson et al., 1983).

  • Oxidation Kinetics and Mechanism Studies : The kinetics and mechanism of oxidation of (phenylthio)acetic acid by chloramine T have been explored, contributing to the understanding of chemical reaction dynamics (Srinivasan & Pitchumani, 1982).

  • Synthesis of Thiodifluorooxindole Derivatives : The compound is used in a transition-metal-free decarboxylative cyclization process to create thiodifluoroindoleone derivatives, highlighting its utility in organic synthesis (Huang et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

2-phenyl-2-phenylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCQATUFLPHRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286337
Record name Phenyl(phenylsulfanyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2-(phenylthio)acetic acid

CAS RN

10490-07-0
Record name 10490-07-0
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Record name Phenyl(phenylsulfanyl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenyl-2-(phenylsulfanyl)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Naksomboon, C Valderas, M Gómez-Martínez… - ACS …, 2017 - ACS Publications
Pd(II)-catalyzed C–H functionalization of nondirected arenes has been realized using an inexpensive and easily accessible type of bidentate S,O-ligand. The catalytic system shows …
Number of citations: 85 pubs.acs.org
BI Usachev - Journal of Fluorine Chemistry, 2015 - Elsevier
This review describes synthetic methods for the preparation of such advanced conjugated cyclic dienes and electrophiles as 6-CF 3 -2-pyrones (6-(trifluoromethyl)-2H-pyran-2-ones), …
Number of citations: 28 www.sciencedirect.com
AH Christian - The Journal of Organic Chemistry, 2021 - ACS Publications
Metallaphotoredox-catalyzed C–S cross-coupling between heteroaryl bromides and α-thioacetic acids to form biaryl thioethers is described herein. This transformation allows for cross-…
Number of citations: 8 pubs.acs.org

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